molecular formula C10H11NO3 B14854832 2-Formyl-3-hydroxy-N,N-dimethylbenzamide

2-Formyl-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14854832
M. Wt: 193.20 g/mol
InChI Key: NAMMYKYERRMLSS-UHFFFAOYSA-N
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Description

2-Formyl-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.201 g/mol . It is a derivative of benzamide, characterized by the presence of a formyl group at the second position and a hydroxyl group at the third position on the benzene ring, along with two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 3-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group . The reaction conditions usually involve heating the reactants under reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Carboxy-3-hydroxy-N,N-dimethylbenzamide.

    Reduction: 2-Hydroxymethyl-3-hydroxy-N,N-dimethylbenzamide.

    Substitution: 2-Formyl-3-alkoxy-N,N-dimethylbenzamide or 2-Formyl-3-acetoxy-N,N-dimethylbenzamide.

Scientific Research Applications

2-Formyl-3-hydroxy-N,N-dimethylbenzamide has various applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-hydroxy-N,N-dimethylbenzamide depends on its specific application. In chemical reactions, the formyl and hydroxyl groups are key reactive sites. The formyl group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group at the second position.

    2-Formyl-N,N-dimethylbenzamide: Lacks the hydroxyl group at the third position.

    2-Formyl-3-methoxy-N,N-dimethylbenzamide: Has a methoxy group instead of a hydroxyl group at the third position.

Uniqueness

2-Formyl-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the formyl and hydroxyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-formyl-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11NO3/c1-11(2)10(14)7-4-3-5-9(13)8(7)6-12/h3-6,13H,1-2H3

InChI Key

NAMMYKYERRMLSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)C=O

Origin of Product

United States

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